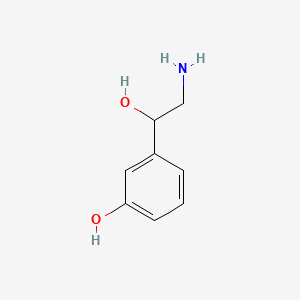
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE is a coordination complex with the formula [Cr(C2H8N2)3]Cl3. It consists of a chromium(III) ion coordinated to three ethylenediamine ligands, forming a stable tricationic complex. This compound is known for its vibrant color and its role in the study of coordination chemistry and transition metal complexes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE typically involves the reaction of chromium(III) chloride hexahydrate (CrCl3·6H2O) with ethylenediamine (C2H8N2) in the presence of a reducing agent such as zinc. The reaction is carried out in methanol under reflux conditions for about an hour . The general reaction is as follows: [ \text{CrCl}_3 \cdot 6\text{H}_2\text{O} + 3\text{C}_2\text{H}_8\text{N}_2 + \text{Zn} \rightarrow [\text{Cr}(\text{C}_2\text{H}_8\text{N}_2)_3]\text{Cl}_3 + \text{ZnCl}_2 + 6\text{H}_2\text{O} ]
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods for this compound are less common due to its specialized applications. the principles remain similar, involving the controlled reaction of chromium salts with ethylenediamine under appropriate conditions .
化学反応の分析
Types of Reactions
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE undergoes various chemical reactions, including:
Substitution: The ethylenediamine ligands can be substituted by other ligands under specific conditions, altering the properties of the complex.
Common Reagents and Conditions
Oxidizing Agents: N-bromosuccinimide (NBS) is commonly used for oxidation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS can yield different chromium oxidation states and complexes .
科学的研究の応用
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE has several scientific research applications:
Coordination Chemistry: It serves as a model compound for studying the properties and behavior of coordination complexes.
Spectroscopy: Its distinct color and electronic transitions make it useful in spectroscopic studies, including UV-Vis and IR spectroscopy.
Catalysis: It can act as a catalyst in various chemical reactions, particularly in organic synthesis.
Material Science: The compound is used in the development of new materials with specific electronic and magnetic properties.
作用機序
The mechanism of action of TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE involves its ability to coordinate with other molecules and ions. The chromium(III) ion, being a transition metal, can undergo various electronic transitions and redox reactions. The ethylenediamine ligands stabilize the chromium ion and facilitate its interactions with other species . The compound’s reactivity is influenced by the ligand field created by the ethylenediamine ligands, which affects the electronic structure of the chromium ion .
類似化合物との比較
Similar Compounds
TRIS(ETHYLENEDIAMINE)COBALT (III) CHLORIDE: Similar in structure but with cobalt instead of chromium.
HEXAAQUOCHROMIUM (III) NITRATE: Another chromium(III) complex with water ligands instead of ethylenediamine.
Uniqueness
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE is unique due to its stability and the specific electronic properties imparted by the ethylenediamine ligands. These properties make it particularly useful in spectroscopic studies and as a model compound in coordination chemistry .
特性
CAS番号 |
16165-32-5 |
|---|---|
分子式 |
C6H26Cl3CrN6O |
分子量 |
356.67 |
製品の起源 |
United States |
Q1: Can you explain the use of Tris(ethylenediamine)chromium(III) Chloride in Nuclear Magnetic Resonance (NMR) spectroscopy?
A2: [Cr(en)3]Cl3 has proven valuable as a relaxation agent in 13C NMR spectroscopy. [] When added to solutions containing organic compounds, like those found in kraft black liquor, [Cr(en)3]Cl3 enhances the spectral resolution. [] This improvement stems from its ability to increase chemical shift dispersion and reveal previously obscured peaks. This characteristic makes it a powerful tool for analyzing complex mixtures and elucidating the structures of organic molecules in solution. []
Q2: What insights do we have regarding the stability and reactivity of Tris(ethylenediamine)chromium(III) Chloride?
A3: Studies have explored the deamination of [Cr(en)3]Cl3 in the presence of ammonium chloride as a catalyst. [] This research sheds light on the kinetic and mechanistic aspects of ligand substitution reactions involving this complex. Additionally, investigations into the ion association behavior of [Cr(en)3]Cl3 in various solvent systems, such as dimethyl sulfoxide-water mixtures, provide valuable information about its stability and behavior under different conditions. [] This knowledge is essential for understanding its reactivity and potential applications in different chemical environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












